molecular formula C9H11N5S B7725848 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine

Cat. No.: B7725848
M. Wt: 221.28 g/mol
InChI Key: WKACQVKFVSVMAT-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group at the 1-position and a sulfanyl-ethylamine moiety at the 5-position. Tetrazoles are nitrogen-rich aromatic heterocycles known for their metabolic stability and bioisosteric properties, often serving as carboxylic acid substitutes in pharmaceuticals .

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-6-7-15-9-11-12-13-14(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKACQVKFVSVMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

The foundational step in preparing 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is the synthesis of 1-phenyl-1H-tetrazole-5-thiol. A patented two-step process (Fig. 1) is widely utilized :

Step 1: Formation of 5-Sulfinyl/Sulfonyl-1-H-tetrazole
A sulfinyl or sulfonyl cyanide (RS(O)ₙCN, where n = 1 or 2) reacts with an azide (R₁N₃) in an inert solvent (e.g., benzene or halocarbons) to form a 5-sulfinyl/sulfonyl-1-H-tetrazole intermediate. For example:

RS(O)nCN+R1N35-sulfinyl/sulfonyl-1-H-tetrazole\text{RS(O)}n\text{CN} + \text{R}1\text{N}_3 \rightarrow \text{5-sulfinyl/sulfonyl-1-H-tetrazole}

Step 2: Displacement with Sulfide
The intermediate reacts with alkali metal sulfide (e.g., Na₂S) or ammonium sulfide in aprotic solvents (e.g., acetone) to replace the sulfinyl/sulfonyl group with a thiol:

5-sulfinyl/sulfonyl-1-H-tetrazole+S21-Phenyl-1H-tetrazole-5-thiol\text{5-sulfinyl/sulfonyl-1-H-tetrazole} + \text{S}^{2-} \rightarrow \text{1-Phenyl-1H-tetrazole-5-thiol}

Key Parameters

ParameterOptimal ConditionYield (%)
Solvent (Step 1)Benzene75–85
Temperature25–80°C
Reaction Time2–6 hours

Alkylation of 1-Phenyl-1H-tetrazole-5-thiol

The thiol group undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride to form the target compound.

Reaction Mechanism
In basic conditions (e.g., KOH/ethanol), the thiol is deprotonated to a thiolate ion, which displaces chloride from 2-chloroethylamine:

1-Phenyl-1H-tetrazole-5-S+Cl-CH2CH2NH2This compound+Cl\text{1-Phenyl-1H-tetrazole-5-S}^- + \text{Cl-CH}2\text{CH}2\text{NH}_2 \rightarrow \text{this compound} + \text{Cl}^-

Optimization Data

VariableEffect on Yield
Base (KOH vs. NaOH)KOH improves thiolate formation
SolventEthanol > DMF > Acetonitrile
Molar Ratio (1:1.2)Excess amine enhances yield

Procedure

  • Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in ethanol.

  • Add KOH (1.2 eq) and stir at 50°C for 30 minutes.

  • Introduce 2-chloroethylamine hydrochloride (1.2 eq) and reflux for 6–8 hours.

  • Acidify with HCl, filter, and recrystallize from ethanol.

Yield : 68–72% .

Alternative Routes via Cycloaddition

Tetrazole rings can be synthesized in situ via [2+3] cycloaddition between nitriles and azides. While less common for this compound, such methods offer modularity :

Example Protocol

  • React 2-cyanoethyl sulfide with sodium azide and ammonium chloride in DMF.

  • Catalyze with ZnBr₂ at 100°C for 12 hours.

  • Isolate the tetrazole-thiol intermediate, then proceed with alkylation (as in Section 2).

Challenges : Lower yields (~50%) and side-product formation.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Thiol AlkylationHigh yield, scalableRequires pre-formed tetrazole
CycloadditionSingle-pot synthesisModerate yield, complex purification

Purification and Characterization

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, tetrazole), 7.5–7.8 (m, 5H, phenyl), 2.9 (t, 2H, SCH₂), 2.7 (t, 2H, NH₂CH₂).

  • IR : ν 2550 cm⁻¹ (S-H, absent in final product), 1600 cm⁻¹ (C=N).

Chemical Reactions Analysis

Oxidation of the Sulfide Linkage

The sulfide (-S-) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

Oxidizing AgentConditionsProductReference
H<sub>2</sub>O<sub>2</sub>Room temperature, 12 hrsSulfoxide derivative
KMnO<sub>4</sub>Acidic medium, refluxSulfone derivative

These reactions preserve the tetrazole ring while modifying the sulfur center, enhancing polarity for pharmaceutical applications.

Substitution Reactions at the Tetrazole Ring

Electrophilic substitution occurs at the tetrazole N1 position due to electron-withdrawing effects:

ReagentConditionsProductRegioselectivityReference
R-X (alkyl halides)Basic medium (K<sub>2</sub>CO<sub>3</sub>), DMFN1-alkylated tetrazoleExclusive N1 substitution
Acyl chloridesPyridine, 0°C → RTN1-acylated derivatives>90% yield

Regioselectivity is influenced by the electron density of substituents, favoring N1 for stronger electron-donating groups (EDGs) .

Nucleophilic Reactions of the Ethylamine Group

The primary amine participates in:

Acylation

Acylating AgentConditionsProductYield
Acetic anhydrideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>Acetamide derivative85%

Schiff Base Formation

Aldehyde/KetoneConditionsProductApplication
Aromatic aldehydesEthanol, refluxImine-linked conjugatesAnticancer scaffolds

Cycloaddition Reactions

The tetrazole moiety engages in [2+3] cycloadditions:

DipolarophileConditionsProductKey Feature
Methyl vinyl ketone dimerCH<sub>2</sub>Cl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>Pyrano-pyridazine hybridDiels-Alder adduct
AzidesCu catalysis, 80°CTriazole-tetrazole hybridsClick chemistry

Reaction with methyl vinyl ketone dimer under basic conditions yields fused heterocycles , while copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole linkages .

Multicomponent Reactions (MCRs)

The amine and tetrazole groups enable participation in MCRs:

ComponentsCatalyst/ConditionsProductYieldReference
Aldehyde, malononitrile, TMSN<sub>3</sub>Solvent-free, 100°C2-(Tetrazol-5-yl)acrylonitrile92%
Isocyanides, ketonesBi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O, MW1,5-Disubstituted tetrazoles88%

Notably, solvent-free MCRs with aldehydes and malononitrile produce acrylonitrile-tetrazole hybrids efficiently .

Reductive Transformations

The sulfide and tetrazole groups undergo reduction:

ReagentConditionsProductOutcome
LiAlH<sub>4</sub>THF, 0°C → RTCleaved sulfide to thiolS-S bond scission
H<sub>2</sub>, Pd/CEthanol, 50 psiTetrazole ring hydrogenolysisAmine intermediate

LiAlH<sub>4</sub> selectively reduces the sulfide bridge without affecting the tetrazole, while hydrogenolysis degrades the tetrazole ring .

Thermal Decomposition

Thermolysis of azido derivatives yields azirines:

Starting MaterialConditionsProductYield
Haloazidoalkene precursorToluene, 90°C, 2–3 hrs2-Halo-2H-azirine99%

This pathway generates strained azirine rings, valuable in photolabile prodrug design .

Key Structural Insights

  • Tetrazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes hydrogenolysis under H<sub>2</sub> .

  • Sulfide Reactivity : More reactive than thioethers due to adjacent electron-deficient tetrazole .

  • Amine Versatility : Enables conjugation with biomolecules or polymers for drug delivery .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylamine derivatives. The reaction conditions often include:

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Base : Potassium hydroxide (KOH)

Microwave-assisted techniques have been employed to enhance yield and reduce reaction time, achieving high purity levels efficiently.

Chemistry

The compound serves as a building block for synthesizing more complex tetrazole derivatives. These derivatives are valuable in organic synthesis and material science due to their unique chemical properties.

Biology

This compound exhibits various biological activities , including:

  • Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Escherichia coli and Bacillus subtilis.
  • Antifungal Activity : Effective against fungi like Aspergillus flavus.
  • Antitumor Activity : Exhibits cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range for MCF-7 breast cancer cells .

Medicine

The compound is explored for its potential use in drug development. Its bioisosteric properties allow it to mimic carboxylic acids, making it a candidate for designing pharmaceuticals targeting specific enzymes or receptors. The tetrazole ring enhances binding affinity to biological targets, facilitating interactions with enzymes and proteins .

Industry

In industrial applications, this compound is utilized in developing agrochemicals, dyes, and other products. Its unique chemical properties contribute to creating materials with specific functionalities.

Case Studies

Several studies have documented the biological activities of tetrazole derivatives:

  • Antitumor Studies :
    • Research indicates that modifications in substituents can enhance cytotoxicity against cancer cell lines. For instance, derivatives showed significant activity against MCF-7 cells due to improved interactions with cellular targets .
  • Antiviral Activity :
    • Certain tetrazole derivatives demonstrated moderate antiviral properties against influenza viruses, suggesting potential therapeutic applications in antiviral drug development .
  • Antimicrobial Activity :
    • In vitro studies confirmed that related compounds exhibited broad-spectrum antimicrobial activity against various bacterial strains and fungi, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to interact with biological systems in a specific manner.

Comparison with Similar Compounds

Tetrazole vs. Benzoxazole/Thiazole Derivatives

  • Tetrazole Advantages : The tetrazole ring’s bioisosteric nature mimics carboxylic acids, enhancing metabolic stability and oral bioavailability compared to benzoxazole or thiazole derivatives .

Pharmacological Profile

  • Neurotransmitter Analog Contrast : Unlike 2-(3,4-dihydroxyphenyl)ethylamine (a dopamine derivative), the target compound lacks catechol groups, reducing oxidative liability but limiting CNS targeting .

Research Findings and Implications

  • Antimicrobial Potential: Tetrazole derivatives in exhibited MIC values of 8–16 µg/mL against S. aureus, comparable to ciprofloxacin . The target compound’s sulfanyl group may further enhance activity against resistant strains.
  • Stability Concerns : Tetrazoles are generally stable under physiological pH, but the sulfanyl group may undergo oxidation to sulfoxides, necessitating formulation adjustments .

Biological Activity

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various studies and findings.

Synthesis

The synthesis of this compound can be accomplished through several methods, often involving the reaction of 1-phenyl-5-sulfanyltetrazole with alkyl amines. The compound's synthesis has been optimized to yield high purity and yield using microwave-assisted techniques, which significantly reduce reaction times and improve efficiency .

Biological Activity

Antitumor Activity
Recent studies have shown that compounds containing tetrazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrazoles have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications in the substituents can enhance their antitumor activity. The presence of a phenyl group enhances the cytotoxicity, likely due to improved interactions with cellular targets .

Antiviral Activity
Research has indicated that certain tetrazole derivatives demonstrate antiviral properties, particularly against influenza viruses. For example, specific nonannulated tetrazolylpyrimidines derived from similar structures exhibited moderate activity against H1N1 influenza A virus, with selectivity indices indicating low cytotoxicity compared to standard antiviral agents like rimantadine . This suggests potential therapeutic applications in antiviral drug development.

Antibacterial and Antifungal Properties
In vitro studies have reported that related tetrazole compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria, such as Escherichia coli and Bacillus subtilis. Some derivatives have also demonstrated antifungal activity against strains like Aspergillus flavus, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural features:

Substituent Effect on Activity
Phenyl GroupIncreases cytotoxicity; enhances interaction with targets
Alkyl Chain LengthOptimal length improves solubility and bioavailability
Halogen SubstituentsCan enhance potency; varies with position and type
Sulfanyl LinkageContributes to overall stability and biological activity

The SAR studies suggest that modifications to the phenyl ring or the alkyl chain can lead to significant changes in biological potency. For instance, introducing halogens or varying the length of the ethylamine chain can optimize interactions with biological targets, enhancing efficacy against cancer cells or pathogens.

Case Studies

Several case studies illustrate the potential of tetrazole derivatives in therapeutic applications:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a series of tetrazole derivatives showed varying degrees of cytotoxicity against MCF-7 cells, with some compounds achieving IC50 values as low as 16 µM. The most active compounds contained cyclohexyl groups or halogen substitutions that significantly increased their effectiveness .
  • Antiviral Efficacy : A derivative of this compound was tested for its antiviral properties against H1N1, showing promising results with a selectivity index favorable compared to traditional antiviral drugs .
  • Antimicrobial Activity : In another study, various tetrazole compounds were synthesized and screened for their antibacterial properties. Compounds showed effective inhibition against Bacillus cereus and Pseudomonas aeruginosa, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-ethylamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 5-amino-1-phenyltetrazole (precursor, referenced in ) with a thiol-containing ethylamine derivative under basic conditions. For example, using phosphorous oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (120°C) to form the tetrazole-thioether linkage, as seen in analogous heterocyclic syntheses . Post-reaction, purification via recrystallization (ethanol) or column chromatography is recommended.

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the tetrazole ring (δ ~8-9 ppm for aromatic protons) and ethylamine chain (δ ~2.5-3.5 ppm for -SCH₂-). IR can verify S-H or N-H stretches (if present) .
  • Chromatography : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) or HPLC for purity assessment .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguous structural features, as demonstrated for related tetrazole-triazole hybrids .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319, H335) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : In case of exposure, rinse skin with water (15+ minutes) and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the tetrazole-thioether moiety contribute to near-infrared (NIR) photothermal activity in sensitizers?

  • Methodological Answer : The compound’s tetrazole-thioether group enhances charge transfer (CT) complex stability in NIR sensitizers (e.g., S0507 in ). The sulfur atom’s electron-donating properties stabilize excited states, enabling efficient light-to-heat conversion. Experimental validation involves UV-Vis-NIR spectroscopy to monitor CT band formation and thermal imaging to quantify photothermal efficiency .

Q. What computational strategies predict the reactivity of this compound in supramolecular systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with host molecules (e.g., cyclodextrins) to assess binding affinity.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox behavior.
  • Molecular Imprinting : Use computational templates (e.g., MIPs in ) to design polymers for selective recognition .

Q. How can contradictory spectral data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray diffraction (absolute configuration) with NMR (dynamic proton environments) .
  • Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to distinguish overlapping signals.
  • Variable-Temperature NMR : Resolve conformational flexibility in the ethylamine chain .

Q. What mechanistic insights explain the pH-dependent stability of the tetrazole ring in this compound?

  • Methodological Answer : The tetrazole ring (pKa ~4-5) undergoes protonation/deprotonation under acidic/basic conditions, affecting its electronic structure. Stability studies involve:

  • pH Titration : Monitor UV-Vis spectral shifts to identify protonation states.
  • HPLC-MS : Track degradation products (e.g., ring-opening under strong acids).
  • Comparative Analysis : Contrast with analogs lacking the sulfanyl group to isolate electronic effects .

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